molecular formula C10H9NO B1293861 4-(1H-Pyrrol-1-yl)phenol CAS No. 23351-09-9

4-(1H-Pyrrol-1-yl)phenol

Cat. No.: B1293861
CAS No.: 23351-09-9
M. Wt: 159.18 g/mol
InChI Key: SSRBBYUGRMSIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-Arylpyrrole Derivatives in Chemical and Biological Contexts

N-arylpyrroles, a class of compounds where a pyrrole (B145914) ring is directly attached to a phenyl group via its nitrogen atom, are recognized for their diverse biological activities and applications in materials science. researchgate.netbohrium.com The pyrrole ring itself is a fundamental five-membered aromatic heterocycle that is a core component of many natural products and pharmaceuticals. numberanalytics.com Its aromatic nature and the presence of the nitrogen atom impart unique electronic properties, making it a versatile building block in organic synthesis. numberanalytics.com

N-arylpyrrole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.net The substitution pattern on the aryl ring can significantly modulate these activities, making it a key area of research in medicinal chemistry. mdpi.comnih.gov Furthermore, the electronic properties of N-arylpyrroles make them suitable for applications in conducting polymers and other advanced materials. arkat-usa.org

Significance of the Phenol (B47542) Moiety in Chemical Structure and Reactivity

The phenol group, consisting of a hydroxyl group directly bonded to an aromatic ring, is another crucial functional group in organic chemistry and drug discovery. wikipedia.org The hydroxyl group significantly influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution reactions. wikipedia.org It also has the ability to donate a hydrogen atom, which is a key mechanism for the antioxidant activity of many phenolic compounds. mdpi.com

The acidity of the phenolic proton allows for the formation of phenolate (B1203915) ions, which can act as potent nucleophiles in various chemical reactions. wikipedia.org This reactivity, combined with the ability to form hydrogen bonds, makes the phenol moiety a critical feature in the interaction of molecules with biological targets such as proteins and enzymes. mdpi.com Phenolic compounds are widespread in nature and are known for a variety of health benefits, largely attributed to their antioxidant properties. nih.govtorvergata.it The functionalization of natural phenols is an active area of research aimed at enhancing their biological activity. torvergata.it

Historical Context of Pyrrole and Phenol Chemistry Relevant to 4-(1H-Pyrrol-1-yl)phenol

The history of both pyrrole and phenol chemistry dates back to the 19th century. Pyrrole was first discovered in 1834 by Friedlieb Ferdinand Runge, who isolated it from coal tar and bone oil. numberanalytics.comnumberanalytics.com The name "pyrrole" is derived from the Greek word "pyrros," meaning fiery, due to the red color it produces when exposed to a pine splinter dipped in hydrochloric acid. numberanalytics.com The development of synthetic methods for pyrrole and its derivatives has been crucial for its use in various fields, from the synthesis of complex natural products like porphyrins to the creation of modern materials like the pigment Pyrrole Red. numberanalytics.comjacksonsart.com The first polymerization of pyrrole was reported in 1915, laying the groundwork for the development of conducting polymers. researchgate.net

Phenol was also first isolated from coal tar in 1834 by the same chemist, Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid). wikipedia.orgatamankimya.com Auguste Laurent later prepared pure phenol in 1841. wikipedia.org A significant milestone in the history of phenol was its use as an antiseptic by Joseph Lister in the 1860s, which dramatically reduced surgical mortality rates. guidechem.comnih.gov The industrial production of phenol has evolved from coal tar extraction to large-scale synthesis from petroleum-derived feedstocks, with the cumene (B47948) process being the dominant method today. atamankimya.comguidechem.com

The synthesis of N-substituted phenylpyrroles, including this compound, has been achieved through methods like the modified Clauson-Kaas procedure. arkat-usa.org

Research Gaps and Future Directions in the Study of this compound

While the individual chemistries of pyrrole and phenol are well-established, the specific compound this compound remains a relatively underexplored area of research. Much of the existing research focuses on its synthesis and its use as a monomer for creating polymers with specific properties. researchgate.netmetu.edu.tr For instance, copolymers of this compound and pyrrole have been synthesized and shown to have improved specific capacity as cathode materials for Li-ion batteries compared to polypyrrole alone. researchgate.net

However, there is a significant opportunity to investigate the biological activities of this compound and its derivatives. Given the known biological profiles of both N-arylpyrroles and phenols, it is plausible that this hybrid molecule could exhibit interesting and potentially useful pharmacological properties. Future research could focus on:

Systematic evaluation of biological activities: Screening this compound and its derivatives for a wide range of biological activities, such as anticancer, antimicrobial, and antioxidant effects. Recent studies have shown that related N-arylpyrrole structures can act as potent inhibitors of enzymes like carbonic anhydrase and signaling pathways such as Wnt/β-catenin, which are relevant in cancer. nih.govacs.org

Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives with modifications on both the pyrrole and phenol rings to understand how structural changes affect biological activity. This could lead to the identification of more potent and selective compounds.

Development of novel synthetic methodologies: Exploring new and more efficient synthetic routes to this compound and its derivatives. tandfonline.com

Applications in materials science: Further exploring the potential of this compound as a building block for functional polymers with tailored electronic and optical properties. metu.edu.tr

The table below summarizes some of the known physicochemical properties of this compound.

PropertyValue
Molecular Formula C10H9NO
Molar Mass 159.18 g/mol
Appearance Colorless to light yellow solid
Melting Point 119-122 °C
Boiling Point (Predicted) 301.8 ± 25.0 °C
pKa (Predicted) 9.09 ± 0.26
Data sourced from ChemBK. chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBBYUGRMSIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177916
Record name p-(1H-Pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23351-09-9
Record name 4-(1H-Pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23351-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1H-Pyrrol-1-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(1H-Pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1H-pyrrol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 1h Pyrrol 1 Yl Phenol and Its Derivatives

Classical Approaches to Pyrrole (B145914) Synthesis Applied to 4-(1H-Pyrrol-1-yl)phenol Precursors

The Clauson-Kaas reaction is a well-established and widely used method for synthesizing N-substituted pyrroles. nih.govresearchgate.net It involves the acid-catalyzed reaction between a primary amine and a 2,5-dialkoxytetrahydrofuran. nih.gov Initially, acetic acid was the conventional catalyst, but numerous modifications have since been developed using various Brønsted acids, metal catalysts, and greener protocols. nih.govbeilstein-journals.org

The synthesis of this compound via the Clauson-Kaas method involves the direct condensation of p-aminophenol with 2,5-dimethoxytetrahydrofuran (B146720). beilstein-journals.org This reaction is typically catalyzed by an acid, which facilitates the cyclization and subsequent aromatization to form the pyrrole ring. nih.gov The nucleophilicity of the amine is a key factor, and while the reaction works for a wide range of aromatic amines, conditions often need to be optimized. beilstein-journals.orgarkat-usa.org For instance, less nucleophilic amines may require longer reaction times or stronger acidic promoters to achieve good yields. arkat-usa.org To circumvent issues with harsh acidic conditions that can decompose sensitive products, a modified procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran to 2,5-dihydroxytetrahydrofuran, which then reacts with primary amines at room temperature in a buffered solution. utas.edu.au

Microwave irradiation has also been successfully applied to expedite the Clauson-Kaas reaction, often reducing reaction times from hours to minutes. arkat-usa.org Studies have shown that both acetic acid and water can be effective solvents under microwave conditions, providing a greener alternative to traditional methods. arkat-usa.org

Table 1: Selected Catalysts and Conditions for Clauson-Kaas Synthesis of N-Arylpyrroles.
CatalystAmine SubstrateSolventConditionsYield (%)Reference
Acetic AcidPrimary AminesAcetic AcidRefluxGood to Excellent beilstein-journals.orgarkat-usa.org
Nicotinamide (B372718)Aminophenol Hydrochlorides1,4-DioxaneReflux63-77 beilstein-journals.org
Phosphorus Pentoxide (P2O5)Aromatic AminesToluene110 °C46-100 nih.govbeilstein-journals.org
ZrOCl2·8H2OAryl-/AlkylaminesWater60 °C70-98 beilstein-journals.org
None (Microwave)Aromatic AminesWater or Acetic Acid120-170 °C, 10-30 minVaries (e.g., 63% for N-phenylpyrrole) arkat-usa.org

A significant modification for the synthesis of pyrrolyl-phenols involves the use of nicotinamide as a catalyst. beilstein-journals.orgresearchgate.net This approach is particularly advantageous as nicotinamide is inexpensive, non-toxic, and can act as a chemical antioxidant. beilstein-journals.org The method facilitates a high-yielding synthesis from aminophenol hydrochlorides, which is beneficial as the hydrochloride salt is sometimes the only stable, isolatable form of the aminophenol. beilstein-journals.orgresearchgate.net The reaction between various aminophenol hydrochlorides and 2,5-dimethoxytetrahydrofuran in the presence of an equimolar amount of nicotinamide proceeds under reflux in 1,4-dioxane, affording the desired N-substituted pyrrole derivatives in yields ranging from 63–77%. beilstein-journals.org

The Paal-Knorr synthesis is another fundamental method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is synthetically valuable for creating substituted pyrroles and can be conducted under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org

For the synthesis of this compound, this method would require the reaction of p-aminophenol with a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or 2,5-hexanedione. The mechanism involves the amine attacking the two carbonyl groups sequentially, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.com The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com While versatile, a limitation of the Paal-Knorr synthesis can be the accessibility of the required 1,4-dicarbonyl precursors. alfa-chemistry.com

Modified Clauson-Kaas Method for N-Phenylpyrroles

Modern Catalytic Strategies for C-N Bond Formation

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and versatile construction of C-N bonds. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Buchwald-Hartwig amination, specifically, is a palladium-catalyzed reaction for synthesizing C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgacs.org

The synthesis of this compound using this methodology would involve the coupling of pyrrole (or a protected pyrrole) with a p-substituted phenol (B47542) derivative, such as 4-bromophenol (B116583) or 4-iodophenol. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or its deprotonated form), and finally, reductive elimination to yield the N-arylpyrrole product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with various generations of phosphine-based ligands developed to improve catalyst efficiency and scope. wikipedia.orgresearchgate.net Bidentate phosphine (B1218219) ligands, for example, have been shown to provide higher rates and yields. wikipedia.org

Table 2: Key Components in Palladium-Catalyzed C-N Cross-Coupling.
ComponentFunction/ExamplesReference
Palladium CatalystFacilitates the cross-coupling (e.g., Pd(OAc)2, Pd2(dba)3) libretexts.orgnih.gov
LigandStabilizes the catalyst and influences reactivity (e.g., phosphines like BINAP, DPEPhos, or N-heterocyclic carbenes) wikipedia.orgresearchgate.net
BaseDeprotonates the amine/amide (e.g., NaOtBu, K3PO4, K2CO3) researchgate.netnih.gov
Aryl Halide/SulfonateElectrophilic partner (e.g., 4-bromophenol, 4-iodophenol) wikipedia.orgorganic-chemistry.org
AmineNucleophilic partner (e.g., Pyrrole) wikipedia.orgresearchgate.net

Copper-Catalyzed Aerobic Oxidative Coupling

Copper-catalyzed reactions have emerged as a practical and environmentally friendly alternative for the synthesis of N-substituted pyrroles. organic-chemistry.orgnih.gov One such method is the aerobic oxidative coupling of diols and primary amines. organic-chemistry.orgnih.gov This reaction proceeds at room temperature using a copper catalyst in the presence of a nitroxyl (B88944) radical co-catalyst, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), with oxygen from the air serving as the terminal oxidant. organic-chemistry.orgnih.gov This method is characterized by its broad substrate scope and tolerance to sensitive functional groups. organic-chemistry.orgnih.gov While this method is generally used for N-alkyl pyrrole synthesis, the use of an amino-phenol could potentially lead to the desired N-aryl phenol pyrrole structure. A facile synthesis of N-aryl pyrroles has also been achieved through the Cu(II)-mediated cross-coupling of electron-deficient pyrroles and arylboronic acids at room temperature. nih.gov

Catalyst SystemReactantsProductConditionsReference
Cu(CH₃CN)₄OTf/ABNODiol, Primary amineN-Substituted pyrroleRoom temperature, O₂ (balloon) organic-chemistry.orgnih.gov
Cu(OAc)₂Electron-deficient pyrrole, Arylboronic acidN-Aryl pyrroleRoom temperature nih.gov

This table summarizes copper-catalyzed methods for the synthesis of N-substituted pyrroles.

Metal-Catalyzed Cyclization of Ynones

The cyclization of ynones (α,β-acetylenic ketones) provides a powerful route to substituted pyrroles. dergipark.org.trnih.govacs.org Various transition metals, including gold and platinum, have been shown to catalyze the cyclization of ynones with amines to afford pyrrole derivatives. dergipark.org.trnih.govacs.org In these reactions, the metal catalyst activates the alkyne moiety of the ynone towards nucleophilic attack by the amine, initiating a cyclization cascade that ultimately leads to the formation of the pyrrole ring. The specific substituents on the resulting pyrrole are determined by the structure of the starting ynone and amine.

CatalystSubstratesProductKey TransformationReference
Gold(I) complexesConjugated ynone, AmineFunctionalized pyrrolecis-Hydrofunctionalization/Cyclization acs.org
PtCl₂Propargylic ester, AminePyrroloneCycloisomerization nih.gov
Metal catalystsUnconjugated ynone, Propargyl aminePropargyl pyrroleCyclization dergipark.org.tr

This table illustrates the utility of metal-catalyzed cyclization of ynones in pyrrole synthesis.

Electrochemical and Photochemical Synthesis of Substituted Pyrroles

In recent years, electrochemical and photochemical methods have gained prominence as sustainable and green alternatives for the synthesis of organic molecules, including substituted pyrroles. rsc.orgresearchgate.net These methods often proceed under mild conditions without the need for harsh reagents or catalysts. rsc.org

Electrochemical synthesis can be employed to generate pyrroles through oxidative annulation reactions. For instance, the electrochemical oxidative annulation of primary amines with aldehydes or ketones provides a route to polysubstituted pyrroles. rsc.org Another approach involves the electrochemical dimerization of enamines. rsc.org

Photochemical synthesis utilizes light to initiate reactions, often through the generation of reactive intermediates. rsc.org Visible-light-mediated photocatalysis has been successfully applied to the synthesis of highly substituted pyrroles. rsc.org For example, the photocatalytic [3+2] cycloaddition of 2H-azirines with electron-deficient partners can lead to the formation of the pyrrole skeleton. rsc.org

MethodPrecursorsProductKey FeaturesReference
ElectrochemicalPrimary amines, Aldehydes/KetonesPolysubstituted pyrrolesOxidative annulation rsc.org
ElectrochemicalEnaminesSymmetrical pyrrolesOxidative dimerization rsc.org
Photochemical2H-Azirines, Electron-deficient partnersSubstituted pyrroles[3+2] Cycloaddition rsc.org
PhotochemicalN-Aryl glycinates, 2-BenzylidenemalononitrilePolysubstituted pyrrolesRedox-neutral conditions researchgate.net

This table provides an overview of electrochemical and photochemical methods for pyrrole synthesis.

Regioselective Functionalization Approaches

The regioselective functionalization of this compound presents a synthetic challenge due to the presence of two aromatic rings with different electronic properties. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C2 and C5 positions. The phenol ring is also activated towards electrophilic substitution by the hydroxyl group, which directs ortho and para to itself. In the case of this compound, the para position of the phenol is already substituted.

The outcome of a functionalization reaction will depend on the nature of the reagent and the reaction conditions. Electrophilic aromatic substitution is likely to occur preferentially on the more activated ring. The pyrrole ring is generally more nucleophilic than the phenol ring, suggesting that electrophilic attack might favor the pyrrole moiety. However, the hydroxyl group of the phenol can be deprotonated under basic conditions, significantly increasing the nucleophilicity of the phenoxide and potentially directing functionalization to the ortho positions of the phenol ring.

Directed ortho-metalation (DoM) strategies could be employed by first protecting the phenolic hydroxyl group with a directing group. This would allow for regioselective functionalization at the positions ortho to the hydroxyl group.

Conversely, functionalization of the pyrrole ring can be achieved through various methods. For instance, N-substituted pyrroles can undergo β-selective C–H arylation using a rhodium catalyst. acs.org The regioselective synthesis of aryl pyrroles can also be achieved through selective halogenation followed by a Suzuki-Miyaura reaction. nih.gov

Ultimately, achieving high regioselectivity in the functionalization of this compound requires careful consideration of the electronic and steric factors of the substrate and the choice of reagents and reaction conditions.

Controlled Nitration of 2-Pyrrol-1-yl-phenol

The controlled nitration of phenolic compounds is a well-established yet challenging transformation due to the high reactivity of the phenol ring, which can lead to over-nitration and the formation of multiple isomers. researchgate.net While direct nitration of 2-pyrrol-1-yl-phenol is not extensively detailed, the principles of regioselective phenol nitration can be applied. The hydroxyl group is a strong ortho-, para-director.

Various nitrating agents and conditions have been developed to control the regioselectivity of phenol nitration. Metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), have been shown to be effective for the mono-nitration of phenols. ijcce.ac.ir The choice of solvent plays a critical role in determining the ratio of ortho- to para-nitrophenol. For instance, using acetone (B3395972) as a solvent can favor the formation of the para-isomer. ijcce.ac.ir Other systems, like ammonium (B1175870) nitrate (NH₄NO₃) with potassium hydrogen sulfate (B86663) (KHSO₄), have also been reported for regioselective ortho-nitration of various phenols. dergipark.org.tr

For a substrate like 2-pyrrol-1-yl-phenol, nitration presents a significant challenge. Both the phenol ring (activated by the -OH group) and the pyrrole ring are highly susceptible to electrophilic attack. Therefore, achieving controlled mono-nitration on the phenolic ring would require mild conditions and careful selection of reagents to prevent side reactions on the pyrrole moiety, which is prone to polymerization under strong acidic conditions.

Table 1: Conditions for Regioselective Mono-nitration of Phenol

Nitrating AgentCatalyst/AdditiveSolventPrimary ProductReference
Cu(NO₃)₂·3H₂ONoneAcetone4-Nitrophenol (favored) ijcce.ac.ir
Cu(NO₃)₂·3H₂ONoneEthanol (B145695)Increased ortho/para ratio ijcce.ac.ir
NH₄NO₃KHSO₄Acetonitrileortho-Nitrophenols dergipark.org.tr
Sr(NO₃)₂H₂SO₄-SilicaSolvent-freeortho-Nitrophenol researchgate.net

Nucleophilic Aromatic Substitution with Sulfonyl Groups

Nucleophilic aromatic substitution (SNAᵣ) is a powerful method for modifying aromatic rings, particularly when they are rendered electron-deficient by withdrawing groups. wikipedia.org In the context of pyrrole chemistry, an N-phenylsulfonyl group can serve as both a protecting group and a means to influence reactivity. While the pyrrole ring itself is electron-rich and generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate such reactions. researchgate.net

The 1-(phenylsulfonyl) group deactivates the pyrrole ring towards electrophilic substitution and can direct incoming groups. More importantly, it can be a target for nucleophilic displacement or can be removed under specific conditions to unmask the N-H pyrrole. While direct nucleophilic substitution on the pyrrole ring is difficult, the sulfonyl group is more commonly used to control regioselectivity during electrophilic substitutions (like acylation) and is then removed. dergipark.org.tr In some activated N-substituted pyrrole systems, such as those containing nitro groups, direct bimolecular nucleophilic substitution has been observed under mild conditions, where a nitro group is displaced by a nucleophile.

Friedel-Crafts Aroylation Followed by Hydrolysis

Friedel-Crafts acylation is a classic method for introducing a ketone functionality onto an aromatic ring. researchgate.net For pyrrole, this reaction typically occurs with high regioselectivity at the C-2 position due to the stability of the cationic intermediate. paspk.org However, the reaction is challenging because the pyrrole ring is sensitive to the strong Lewis acids (e.g., AlCl₃) typically used, which can cause polymerization. rsc.org

To circumvent this, milder catalysts or alternative procedures have been developed. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C-acylation of pyrroles with high yields, avoiding harsh Lewis acids. nih.gov The reaction involves an N-acyl-amidine intermediate.

A synthetic strategy towards derivatives of this compound could involve the Friedel-Crafts aroylation of a protected N-phenylpyrrole. The aroyl group can be introduced onto the pyrrole or the attached phenol ring. If aroylation is performed on an N-(4-methoxyphenyl)pyrrole precursor, subsequent demethylation (a form of hydrolysis) of the methoxy (B1213986) group would yield the desired phenolic hydroxyl group. This multi-step sequence allows for the introduction of various aryl ketone moieties.

Synthesis of Analogs and Precursors

The synthesis of analogs and precursors of this compound allows for systematic exploration of structure-activity relationships, particularly in medicinal chemistry.

Derivatives with Substituted Pyrrole Rings

The construction of the pyrrole ring itself is a fundamental aspect of synthesizing derivatives. The Paal-Knorr synthesis is one of the most widely used methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-aminophenol (B1666318), to directly form the N-arylpyrrole ring. acs.org This method is versatile for creating N-substituted pyrroles.

Other methods for synthesizing substituted pyrroles include:

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. paspk.org

Piloty–Robinson Pyrrole Synthesis: Starting from two equivalents of an aldehyde and hydrazine (B178648), this reaction forms 3,4-disubstituted pyrroles after a-sigmatropic rearrangement and ring closure. paspk.org

Van Leusen Reaction: The reaction of an enone or an α,β-unsaturated ketone with tosylmethyl isocyanide (TosMIC) under basic conditions provides a convenient route to 3,4-disubstituted pyrroles.

Table 2: Selected Methods for Synthesis of Substituted Pyrroles

Reaction NameStarting MaterialsProduct TypeReference
Paal-Knorr Synthesis1,4-Dicarbonyl compound + Primary amineN-Substituted pyrrole acs.org
Knorr Pyrrole Synthesisα-Amino ketone + Activated methylene compoundPolysubstituted pyrrole paspk.org
Piloty–Robinson SynthesisAldehyde + Hydrazine3,4-Disubstituted pyrrole paspk.org
Van Leusen Reactionα,β-Unsaturated ketone + TosMIC3,4-Disubstituted pyrrole

Synthesis of Ferrocene-Contained Pyrrole Derivatives

Ferrocene (B1249389), an organometallic sandwich compound, has been incorporated into various molecular scaffolds to create compounds with unique electrochemical and biological properties. researchgate.net The synthesis of ferrocene-containing pyrrole derivatives often involves attaching the ferrocenyl moiety to a pre-formed pyrrole ring or constructing the pyrrole ring onto a ferrocene-containing precursor.

One approach involves the condensation of acetylferrocene (B1663952) with other reagents. For instance, ferrocenyl chalcones can be synthesized by the Claisen-Schmidt condensation of acetylferrocene with an appropriate aldehyde. These chalcones can then be used as precursors to synthesize other heterocyclic systems. A more direct approach reported the synthesis of racemic planar-chiral ferrocene-fused aza-heterocycles, including 1H-ferroceno[c]pyrroles, via a Ritter-type reaction using a ferrocenyl alcohol and various nitriles in the presence of methane (B114726) sulphonic acid.

Synthesis of Benzohydrazide Derivatives for Medicinal Chemistry

Benzohydrazide derivatives of pyrroles have been investigated for their potential as therapeutic agents, notably as antitubercular agents. The synthesis of these compounds typically starts from a 4-(pyrrol-1-yl)benzoic acid precursor.

A common synthetic route involves the following steps:

Esterification: The starting material, 4-(1H-pyrrol-1-yl)benzoic acid or its 2,5-dimethylpyrrole analog, is converted to its methyl or ethyl ester using standard methods (e.g., refluxing in methanol (B129727) with a catalytic amount of sulfuric acid).

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (B1144303) in a solvent like ethanol to form the corresponding benzohydrazide, such as 4-(1H-pyrrol-1-yl)benzohydrazide.

Coupling/Condensation: This key intermediate is then coupled with various substituted phenoxyacetic acids or condensed with aldehydes to generate the final N'-acylbenzohydrazide or hydrazone derivatives. For example, coupling with substituted phenylacetic acids using agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) yields a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides.

These multi-step syntheses allow for the creation of a large library of compounds for biological screening by varying the substituents on the terminal phenyl ring.

Reactivity and Reaction Mechanisms of 4 1h Pyrrol 1 Yl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of the phenol (B47542) ring is a primary site for various chemical modifications, including esterification, dithiophosphonation, and the application of protecting group strategies.

The phenolic hydroxyl group of 4-(1H-Pyrrol-1-yl)phenol can undergo esterification to form the corresponding esters. A notable example is its reaction with ferrocenecarboxylic acid. This esterification results in the formation of 4-(1H-pyrrol-1-yl)phenyl ferrocenecarboxylate. rsc.org This reaction is significant for synthesizing novel materials, such as ferrocene-containing polymers, which have applications in electrochemical systems. rsc.org Similarly, reaction with 1,1'-ferrocenedicarboxylic acid can produce bis-[4-(1H-pyrrol-1-yl)phenyl] ferrocene-1,1'-dicarboxylate, a disubstituted ferrocene (B1249389) complex. nih.gov

Table 1: Examples of Esterification Reactions

Reactant Product Significance
Ferrocenecarboxylic acid 4-(1H-pyrrol-1-yl)phenyl ferrocenecarboxylate Precursor for ferrocene-contained polypyrrole derivatives for potential use in Li-ion batteries. rsc.org

This compound reacts with dithiophosphonating agents like 2,4-diaryl-1,3,2λ⁵,4λ⁵-dithiadiphosphetane 2,4-disulfides. This reaction targets the phenolic -OH group, leading to the formation of O-4-hetarylphenyl hydrogen arylphosphonodithioates. These resulting compounds can be converted into ammonium (B1175870) salts, which have shown antimicrobial and antifungal activities.

In multi-step organic syntheses, it is often necessary to temporarily block the reactive phenolic hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. libretexts.org This is achieved by converting the hydroxyl group into a less reactive functional group, known as a protecting group. libretexts.org

Common strategies for protecting phenolic hydroxyl groups involve their conversion into ethers or esters. byjus.com For instance, the hydroxyl group can be converted to a methyl ether using reagents like dimethyl sulfate (B86663) or to a benzyl (B1604629) ether using benzyl bromide. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether, are also widely used due to their ease of introduction and removal. byjus.com

Deprotection, the removal of the protecting group to regenerate the original hydroxyl group, is a crucial subsequent step. The choice of deprotection conditions depends on the specific protecting group used. For example, methyl ethers can be cleaved using strong reagents like boron tribromide (BBr₃), while silyl ethers are typically removed under acidic conditions or with a fluoride (B91410) ion source. byjus.com A method for deprotecting phenolic hydroxyl groups under acidic conditions involves using a catalytic amount of concentrated sulfuric acid in trifluoroacetic acid. acs.org

Table 2: Common Protection/Deprotection Strategies for Phenolic -OH

Protecting Group Protection Reagent Example Deprotection Reagent Example
Methyl Ether Dimethyl sulfate (Me₂SO₄) Boron tribromide (BBr₃)
Benzyl Ether Benzyl bromide (BnBr) H₂/Pd/C (Hydrogenolysis)
Silyl Ether (e.g., TBS) tert-Butyldimethylsilyl chloride (TBSCl) Tetrabutylammonium (B224687) fluoride (TBAF)

Reactivity of the Pyrrole (B145914) Nitrogen

In the context of this compound, the nitrogen atom is already substituted with the phenol ring. The lone pair of electrons on the pyrrole nitrogen is integral to the aromaticity of the five-membered ring, contributing to the 6 π-electron system. This delocalization of the lone pair makes the nitrogen atom non-basic and generally unreactive towards further substitution or protonation under typical electrophilic conditions. Studies on N-substituted pyrroles have shown that protonation occurs on the carbon atoms of the pyrrole ring rather than on the nitrogen atom. researchgate.net Therefore, N-substitution reactions on the pre-formed this compound molecule are not a characteristic feature of its reactivity.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring of this compound is highly activated towards electrophilic aromatic substitution. This high reactivity is due to the powerful electron-donating nature of the phenolic hydroxyl group. byjus.comijcce.ac.ir The -OH group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. ijcce.ac.ir

In this compound, the para position is occupied by the pyrrole group. Therefore, electrophilic substitution is directed to the positions ortho to the hydroxyl group (C2 and C6). The hydroxyl group is one of the most potent activating groups, significantly increasing the electron density of the aromatic ring and stabilizing the carbocation intermediate formed during the substitution process. libretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in Due to the high activation by the hydroxyl group, these reactions often proceed under milder conditions than those required for benzene. byjus.com For example, nitration can be achieved with dilute nitric acid, and halogenation can occur even without a Lewis acid catalyst. byjus.com

Table 3: Predicted Electrophilic Aromatic Substitution on this compound

Reaction Reagent Example Expected Product Position(s)
Nitration Dilute HNO₃ 2-nitro-4-(1H-pyrrol-1-yl)phenol
Bromination Br₂ in CCl₄ 2-bromo-4-(1H-pyrrol-1-yl)phenol

Nitration Reactions and Regioselectivity

The nitration of phenols is a classic example of electrophilic aromatic substitution, where the regioselectivity is influenced by factors such as the nitrating agent, solvent, and the electronic and steric effects of the substituents on the aromatic ring. dergipark.org.trijcce.ac.ir For this compound, the directing effects of both the hydroxyl (-OH) group and the pyrrol-1-yl group must be considered. The hydroxyl group is a strongly activating, ortho, para-directing group. Since the para position is already substituted by the pyrrole ring, electrophilic attack is directed primarily to the positions ortho to the hydroxyl group (C2 and C6).

Various nitrating agents have been employed for phenol nitration, including mixtures of nitric and sulfuric acid, metal nitrates, and acetyl nitrate (B79036). dergipark.org.trijcce.ac.irplu.mx The choice of reagent and reaction conditions can significantly affect the ratio of isomers formed. For instance, nitration of phenol derivatives using reagents like ammonium nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄) has been shown to favor the formation of ortho-nitrophenols with good to excellent yields and high regioselectivity. dergipark.org.tr Similarly, using metal nitrates such as copper(II) nitrate trihydrate (Cu(NO₃)₂ · 3H₂O) in anhydrous organic solvents can also achieve high selectivity. ijcce.ac.ir

Given the substitution pattern of this compound, nitration is expected to yield 4-(1H-Pyrrol-1-yl)-2-nitrophenol and 4-(1H-Pyrrol-1-yl)-2,6-dinitrophenol, depending on the reaction stoichiometry and conditions.

Table 1: Regioselectivity in Phenol Nitration with Various Reagents
Nitrating Agent/SystemTypical SolventGeneral Regioselectivity OutcomeReference
HNO₃/H₂SO₄-Mixture of ortho and para isomers, often with poor selectivity. ijcce.ac.ir
NH₄NO₃, KHSO₄AcetonitrileHigh regioselectivity for ortho-nitration. dergipark.org.tr
Cu(NO₃)₂ · 3H₂OAcetone (B3395972), Ethyl Acetate (B1210297)High selectivity, with the ortho/para ratio depending on the solvent. ijcce.ac.ir
Acetyl nitrate on silica (B1680970) gelChloroformStrongly favors ortho-nitration over para-nitration. plu.mx

Reactions Involving the Pyrrole Ring System

Diels-Alder Cycloadditions via Aryne Intermediates

The pyrrole ring, being less aromatic than benzene, can participate in cycloaddition reactions, although it is generally less reactive than dienes like furan. beilstein-journals.org A notable transformation is the Diels-Alder reaction with highly reactive dienophiles such as benzynes (arynes). Diaryliodonium salts have been established as effective precursors for generating benzynes under mild basic conditions. beilstein-journals.org

In this context, N-arylpyrroles, including this compound, can act as the diene component. The reaction proceeds by generating a benzyne (B1209423) intermediate from a diaryliodonium salt, which is then trapped by the pyrrole ring in a [4+2] cycloaddition. This process yields structurally complex bridged-ring amines. beilstein-journals.org The reaction has been shown to be efficient for a wide range of N-arylpyrroles, with the electronic properties of the substituents on the aryl ring having a minimal effect on the reaction outcome. Both electron-donating and electron-withdrawing groups on the N-aryl substituent are well-tolerated, leading to the desired products in moderate to excellent yields. beilstein-journals.org

Table 2: Examples of Diels-Alder Cycloaddition of N-Arylpyrroles with Arynes Generated from Diaryliodonium Salts beilstein-journals.org
N-Arylpyrrole Substituent (on Phenyl Ring)Diaryliodonium Salt SubstituentProduct Yield
4-Methyl (p-Tolyl)Unsubstituted Phenyl83%
4-tert-ButylUnsubstituted Phenyl62%
4-MethoxyUnsubstituted Phenyl75%
Unsubstituted Phenyl4-Fluoro85%
Unsubstituted Phenyl4-Chloro96%
Unsubstituted Phenyl4-Nitro73%

Electrochemical Polymerization

This compound can serve as a monomer for the synthesis of conductive polymers through electrochemical polymerization. This process involves the anodic oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. The polymerization of pyrrole and its derivatives generally proceeds via a radical-cation coupling mechanism. researchgate.netdtic.mil

The initial step is the oxidation of the monomer at the anode to form a radical cation. These radical cations then couple, typically at the C2 and C5 positions (α-positions) of the pyrrole ring, which are most susceptible to electrophilic attack. Subsequent deprotonation and further oxidation steps lead to the growth of the polymer chain. researchgate.net The presence of the 4-hydroxyphenyl group on the pyrrole nitrogen influences the electronic properties of the monomer, such as its oxidation potential, and consequently affects the properties of the resulting polymer, including its conductivity, electroactivity, and electrochromic behavior. researchgate.net

Studies on related monomers, such as 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole, have shown that polymers containing the 4-(1H-pyrrol-1-yl)phenyl moiety can exhibit interesting electrochromic properties, with color transitions upon oxidation and reduction. researchgate.net The polymerization is typically carried out by cyclic voltammetry in a solution containing the monomer and a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in a solvent like dichloromethane (B109758) (DCM). researchgate.net

Catalytic Transformations Involving this compound

Role in Polymerization Mechanisms

In the context of polymerization, this compound acts as the monomeric building block. The mechanism of its electropolymerization is generally accepted to be a cation-radical coupling process. dtic.mil

The key steps are:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dimeric dication.

Deprotonation: The dication loses two protons to form a neutral dimer.

Chain Propagation: The dimer is re-oxidized and couples with another monomer radical cation, extending the polymer chain. This process repeats, leading to the deposition of a polypyrrole film on the electrode.

While the standard mechanism involves coupling through the α-carbons of the pyrrole ring, alternative mechanisms, such as an electrochemically initiated chain polymerization, have been observed for pyrrole under specific aqueous conditions. dtic.mil However, for N-substituted pyrroles in organic media, the cation-radical pathway is predominant. The phenol group does not directly participate in the polymerization linkage but modifies the electronic characteristics of the monomer and the final polymer.

Cascade Hydroamination/Cyclization Reactions

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for building molecular complexity. nih.gov Hydroamination/cyclization cascades, in particular, provide efficient routes to nitrogen-containing heterocyclic compounds. nih.govdicp.ac.cn

While direct participation of this compound in such cascades is not extensively documented in the provided sources, its structural motifs are relevant to these transformations. For example, cascade reactions involving the hydroamination of alkynes followed by an intramolecular cyclization are used to synthesize quinolines. dicp.ac.cn These reactions are often catalyzed by transition metals like nickel, which activate the alkyne towards nucleophilic attack. dicp.ac.cn

Another example is the one-pot nitro-Mannich/hydroamination cascade, which combines organocatalysis and gold catalysis to produce highly substituted pyrrolidine (B122466) derivatives. nih.gov In these sequences, an amine nucleophile is added across a carbon-carbon multiple bond (hydroamination) as a key step. The pyrrole nitrogen in this compound is part of an aromatic system and is generally not nucleophilic. However, related structures containing primary or secondary amine functionalities are key substrates in these types of catalytic cycles. The synthesis of complex heterocyclic systems often relies on the precise and selective addition of N-H bonds across unsaturated C-C bonds, a fundamental step in hydroamination. semanticscholar.org

Advanced Spectroscopic and Computational Characterization of 4 1h Pyrrol 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(1H-Pyrrol-1-yl)phenol, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various 2D NMR methods provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments in the molecule: the phenolic hydroxyl proton, the protons on the phenoxy ring, and the protons of the pyrrole (B145914) ring.

The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. In the spectrum of this compound, this signal is observed at approximately 5.0 ppm. researchgate.net

The protons of the pyrrole ring exhibit two distinct signals due to their chemical environment. The protons at the C2 and C5 positions (H-2, H-5), which are adjacent to the nitrogen atom, are chemically equivalent and appear as one signal. The protons at the C3 and C4 positions (H-3, H-4) are also equivalent to each other and produce a separate signal. These typically appear as triplets due to coupling with their neighbors.

The phenoxy ring protons present as a classic AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the pyrrole group (H-2', H-6') are equivalent and appear as a doublet, coupling with the adjacent meta protons. Similarly, the protons ortho to the hydroxyl group (H-3', H-5') are equivalent and appear as a doublet from coupling with their neighbors.

The detailed signal assignments are presented in the table below.

Interactive Data Table: ¹H NMR Signal Assignments for this compound

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-4 (Pyrrole)~6.3t2H~2.2
H-2, H-5 (Pyrrole)~7.0t2H~2.2
H-3', H-5' (Phenol)~6.9d2H~8.8
H-2', H-6' (Phenol)~7.3d2H~8.8
-OH (Phenol)~5.0br s1HN/A

Note: Chemical shifts are approximate values based on typical ranges and available spectral data. Multiplicity: s = singlet, d = doublet, t = triplet, br = broad.

The carbon atom attached to the hydroxyl group (C-4') is significantly deshielded and appears at a characteristic downfield shift for phenols. The carbon atom attached to the nitrogen of the pyrrole ring (C-1') also appears in the aromatic region. The carbons of the pyrrole ring (C-2/5 and C-3/4) and the remaining carbons of the phenol (B47542) ring (C-2'/6' and C-3'/5') can be assigned based on predictive models and comparison with similar structures. Quaternary carbons (C-1' and C-4') are typically weaker in intensity compared to protonated carbons.

Predicted chemical shift values based on established ranges for substituted phenols and pyrroles are summarized in the following table.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-3, C-4 (Pyrrole)~110
C-3', C-5' (Phenol)~116
C-2, C-5 (Pyrrole)~119
C-2', C-6' (Phenol)~122
C-1' (Phenol)~134
C-4' (Phenol)~155

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks between adjacent protons. Key expected correlations include:

A cross-peak between the signals for H-2/H-5 and H-3/H-4 of the pyrrole ring.

A cross-peak connecting the doublet for H-2'/H-6' with the doublet for H-3'/H-5' on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the proton assignments to the carbon assignments. For example, it would show correlations between:

The proton signal at ~7.0 ppm and the carbon signal at ~119 ppm (H-2/5 to C-2/5).

The proton signal at ~6.3 ppm and the carbon signal at ~110 ppm (H-3/4 to C-3/4).

The proton signals for the phenol ring with their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of whether they are coupled through bonds. A NOESY spectrum could show correlations between the pyrrole protons closest to the phenol ring (H-2 and H-5) and the adjacent phenol protons (H-2' and H-6'), confirming their spatial relationship.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The molecular formula for this compound is C₁₀H₉NO.

Molecular Weight Verification: The calculated monoisotopic mass is 159.06842 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass with very high accuracy, typically within a few parts per million (ppm). Predicted m/z values for common adducts are [M+H]⁺ at 160.07570 and [M+Na]⁺ at 182.05764. uni.lu

Fragmentation Patterns: Upon electron impact ionization, the molecular ion of this compound is expected to be relatively stable due to its aromatic nature. libretexts.org The fragmentation would likely proceed through several key pathways:

Loss of CO: A characteristic fragmentation for phenols involves the loss of a carbon monoxide (CO) molecule (28 Da) from the phenol ring after initial rearrangement.

Cleavage of the C-N Bond: The bond between the phenol ring and the pyrrole nitrogen may cleave, leading to fragments corresponding to the pyrrolyl radical (C₄H₄N•, 66 Da) and the hydroxyphenyl cation ([C₆H₅O]⁺, 93 Da), or vice versa.

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, often by losing hydrogen cyanide (HCN, 27 Da).

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates chemical compounds in a mixture and then uses mass spectrometry to identify them. For the analysis of this compound, a GC-MS method would involve injecting the sample into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer.

Due to the polar nature of the phenolic -OH group, direct analysis of phenols by GC can sometimes result in poor peak shape (tailing). To improve chromatographic performance, derivatization is often employed. The hydroxyl group can be converted to a less polar ether or ester, for example, through acetylation or silylation. This increases the compound's volatility and reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved sensitivity. The mass spectrum obtained from the GC-MS would show the molecular ion of the derivatized or underivatized compound and its characteristic fragmentation pattern, allowing for confident identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature in the spectrum is a broad absorption band observed in the region of 3550 to 3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infolibretexts.orgorgchemboulder.com The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.infolibretexts.org

In addition to the O-H stretch, the spectrum displays absorptions corresponding to the aromatic C-H stretching vibrations, which typically appear around 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings (both the phenol and pyrrole rings) give rise to absorptions in the 1600-1440 cm⁻¹ range. docbrown.infovscht.cz Furthermore, the C-O stretching vibration of the phenol group can be observed between 1410 and 1140 cm⁻¹. docbrown.info The presence of the pyrrole ring is also confirmed by its characteristic N-H stretching, although in this N-substituted compound, the C-N stretching and ring vibrations are more relevant. The absence of a strong absorption band around 2260-2220 cm⁻¹ (indicative of a nitrile group) or in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions (characteristic of a nitro group) confirms that these functional groups are not present in the this compound molecule.

Table 1: Characteristic IR Absorption Bands for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H (Phenol)3550 - 3200 (broad)Stretching
Aromatic C-H~3030Stretching
Aromatic C=C1600 - 1440Stretching
C-O (Phenol)1410 - 1140Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.commdpi.com This approach has been successfully applied to various organic compounds to forecast their UV-Vis absorption maxima (λmax). mdpi.comnih.gov For phenolic compounds, TD-DFT calculations can accurately predict the wavelengths of maximum absorbance, which typically arise from π→π* transitions within the aromatic system. nih.gov The theoretical spectra are generated by calculating the vertical excitation energies and oscillator strengths. researchgate.net The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. mdpi.commdpi.com

The introduction of substituents onto the phenol ring can significantly alter its electronic properties and, consequently, its UV-Vis absorption spectrum. Electron-donating groups, such as the pyrrole ring in this compound, generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.net This is attributed to the extension of the conjugated π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). docbrown.info The electron-donating nature of the pyrrole substituent increases the electron density on the phenol ring, leading to a more pronounced red shift compared to unsubstituted phenol. researchgate.netresearchgate.net This effect is particularly significant for substituents at the para position, as it allows for maximum resonance interaction. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules, including the energies of the HOMO and LUMO, and the distribution of electron density. semanticscholar.orgnih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For this compound, DFT calculations would reveal the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be localized more on the electron-rich pyrrole and phenol rings, while the LUMO would be distributed over the entire conjugated system.

The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which indicate the regions of positive and negative electrostatic potential. aimspress.com These maps are valuable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. aimspress.com Mulliken charge analysis is another DFT-based method used to determine the partial atomic charges on each atom in the molecule, providing a quantitative measure of the charge distribution. karazin.ua

Table 2: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Characteristic
HOMO-LUMO Energy GapRelatively small, indicating potential for high reactivity
HOMO LocalizationPrimarily on the electron-donating pyrrole and phenol rings
LUMO LocalizationDistributed across the conjugated system
Charge DistributionNegative potential around the oxygen and nitrogen atoms

Validation of Calculated NMR Shifts with Experimental Data (GIAO Method)

The structural elucidation of organic compounds is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. To augment experimental findings and resolve ambiguities in spectral assignments, computational methods are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method is a robust quantum chemical approach used for the calculation of NMR shielding tensors. acs.orgnih.govnih.gov This method, typically integrated with Density Functional Theory (DFT), has become a standard for predicting the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. nih.govelsevierpure.com

The validation process involves a synergistic interplay between experimental and theoretical data. A typical workflow begins with the optimization of the molecule's geometry, followed by the calculation of NMR chemical shifts using the GIAO method, often with a functional such as B3LYP and a suitable basis set like 6-311+G(2d,p). nih.govelsevierpure.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

A strong validation of the computational model is achieved when a linear correlation is observed between the calculated (δ_calc) and experimentally measured (δ_exp) chemical shifts. nih.gov A high coefficient of determination (R²) from this correlation provides confidence in the accuracy of both the structural assignment and the computational level of theory used. nih.gov For this compound, experimental ¹H NMR data shows a characteristic signal for the hydroxyl proton at approximately 5.0 ppm. researchgate.net A comparative analysis, as illustrated in the hypothetical table below, is crucial for assigning all signals in the experimental spectrum correctly.

Table 1. Comparison of Experimental and Hypothetical GIAO-Calculated ¹H NMR Chemical Shifts (ppm) for this compound.
Proton AssignmentExperimental Shift (δ_exp)Calculated Shift (δ_calc)Deviation (Δδ)
OH~5.0 researchgate.net4.95-0.05
Pyrrole H-2,5Data not available7.10-
Pyrrole H-3,4Data not available6.30-
Phenol H-2,6Data not available7.35-
Phenol H-3,5Data not available6.95-

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, typically a protein or enzyme. This computational tool is instrumental in drug discovery for predicting the potential biological activity of a compound and elucidating its mechanism of action at a molecular level. For this compound, while direct studies may be limited, research on its derivatives provides significant insight into the therapeutic potential of this chemical scaffold.

Antitubercular Activity Prediction: Molecular docking studies on various derivatives of this compound have been conducted to explore their potential as antitubercular agents. connectjournals.comnih.gov A key target for antitubercular drugs is the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme crucial for the synthesis of the mycobacterial cell wall. connectjournals.comresearchgate.net Docking simulations of 4-(1H-pyrrol-1-yl)phenyl benzoates into the active site of InhA (PDB ID: 2NSD) have been performed to assess their binding modes and energies. connectjournals.com Similarly, other derivatives have been evaluated as dual inhibitors of both enoyl ACP reductase and dihydrofolate reductase (DHFR), another vital enzyme in bacterial metabolism. nih.govmdpi.com These studies help in identifying key structural features and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, that are essential for inhibitory activity. mdpi.com

Anticancer Activity Prediction: The 1H-pyrrole scaffold is also investigated for its anticancer potential. nih.govuomustansiriyah.edu.iq Molecular docking has been used to predict the activity of pyrrole derivatives against cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net For instance, docking of fused 1H-pyrrole derivatives into the ATP-binding site of EGFR (PDB ID: 4HJO) and CDK2 (PDB ID: 6GUH) has revealed potential inhibitory mechanisms. nih.gov The docking scores and binding interactions observed in these simulations provide a rationale for the observed cytotoxic activities against various cancer cell lines and guide the design of more potent anticancer agents. nih.govnih.gov

The predictive power of these studies is summarized in the table below, which showcases the docking results for various derivatives containing the this compound core structure against different biological targets.

Table 2. Summary of Molecular Docking Studies on this compound Derivatives for Biological Activity Prediction.
Derivative ClassTarget Protein (PDB ID)Predicted Biological ActivityReference
Pyrrolyl BenzoatesEnoyl ACP Reductase (InhA) (2NSD)Antitubercular connectjournals.com
Pyrrolyl BenzohydrazidesDihydrofolate Reductase (DHFR) (1DF7)Antitubercular, Antibacterial nih.govmdpi.com
Fused Pyrrolo[3,2-d]pyrimidinesEGFR (4HJO) & CDK2 (6GUH)Anticancer nih.gov
Pyrrole-2,5-dione DerivativesCyclooxygenase-2 (COX-2)Anti-inflammatory researchgate.net

Advanced Applications and Functionalization of 4 1h Pyrrol 1 Yl Phenol

Applications in Materials Science

The electrochemical and optical properties of polymers derived from 4-(1H-pyrrol-1-yl)phenol have led to significant advancements in materials science. These polymers are at the forefront of research in conducting materials, energy storage, and electrochromic devices.

Synthesis of Conducting Polymers and Copolymers

The pyrrole (B145914) moiety in this compound serves as a polymerizable unit, enabling the creation of novel conducting polymers. Both homopolymers and copolymers have been synthesized through chemical and electrochemical methods. nih.gov For instance, a copolymer of this compound (PLPY) and pyrrole, denoted as P(PLPY-co-Py), has been synthesized via chemical oxidation polymerization. scientific.net This process leverages the reactivity of the pyrrole rings to form a conjugated polymer backbone.

Electrochemical polymerization is another key technique for creating thin films of these polymers with controlled thickness and properties. nih.gov A novel dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivative, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP-Ph-Pyr), was synthesized and its corresponding polymer, P(DTP-Ph-Pyr), was successfully obtained through electrochemical polymerization. bohrium.com This method allows for the direct deposition of the polymer onto an electrode surface, facilitating the fabrication of electronic devices. bohrium.com The introduction of different functional groups and comonomers allows for the fine-tuning of the resulting polymers' electronic and optical properties. For example, the copolymerization of a this compound derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been shown to produce materials with distinct electrochromic behaviors. researchgate.net

Development of Cathode Materials for Li-Ion Batteries

Conducting polymers are being explored as alternative cathode materials in lithium-ion batteries due to their facile preparation and high electrochemical activity. scientific.nettum.de While polypyrrole (PPy) is a popular choice, its specific capacity is often low. scientific.net To address this, researchers have incorporated this compound into polymer structures.

A copolymer of this compound and pyrrole, P(PLPY-co-Py), demonstrated a significantly improved specific capacity of 73.9 mAh·g⁻¹ compared to 21.4 mAh·g⁻¹ for polypyrrole. scientific.net The introduction of the rigid phenol (B47542) group as a side chain is believed to prevent polymer agglomeration and optimize the particle morphology, leading to enhanced battery performance. scientific.net Another approach involves synthesizing a polypyrrole derivative bearing a TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) radical, which resulted in a specific capacity of 86.5 mAh·g⁻¹, representing 99% of its theoretical capacity. dntb.gov.ua This material also exhibited a stable voltage plateau near 3.5 V. dntb.gov.ua

Cathode MaterialSpecific Capacity (mAh·g⁻¹)Voltage Plateau (V)
P(PLPY-co-Py)73.9-
Polypyrrole (PPy)21.4-
Polypyrrole-TEMPO Derivative86.5~3.5

Electrochromic and Spectroelectrochemical Properties of Derived Polymers

Polymers derived from this compound exhibit interesting electrochromic properties, meaning they can change color in response to an electrical potential. This characteristic is crucial for applications such as smart windows, displays, and sensors. mdpi.comnih.gov

The polymer P(DTP-Ph-Pyr) displays reversible electrochromic behavior, switching from orange in its neutral state to blue in its oxidized state. researchgate.net This polymer demonstrates a high optical contrast of 52.5% and a coloration efficiency of 123 cm²/C. Spectroelectrochemical analysis is a powerful tool used to study the electronic structure and transitions that occur during these redox processes. mdpi.comazom.com For P(DTP-Ph-Pyr), spectroelectrochemical studies revealed an optical band gap of 2.03 eV. researchgate.net Similarly, a copolymer based on a this compound derivative and EDOT exhibited multicolor electrochromism at different potentials, with a fast switching time of 0.8 seconds. researchgate.net

PolymerColor (Neutral)Color (Oxidized)Optical Contrast (%)Coloration Efficiency (cm²/C)Switching Time (s)
P(DTP-Ph-Pyr)OrangeBlue52.5123-
NPB-EDOT CopolymerMulticolor17-0.8

Surface Functionalization with Conducting Polymer Layers

The ability to modify surfaces with thin layers of conducting polymers is essential for creating functional interfaces in various devices. nih.gov Electrochemical polymerization provides a direct method for depositing uniform and adherent films of polymers derived from this compound onto conductive substrates. bohrium.com This one-step process allows for the creation of surfaces with tailored electronic and optical properties. Such functionalized surfaces are critical in the development of sensors, corrosion-resistant coatings, and biocompatible materials. nih.govnih.gov

Medicinal Chemistry and Biological Activity Studies (Mechanistic and SAR Focus)

The phenolic group in this compound and its derivatives is a key structural feature that imparts biological activity. Research in this area has focused on understanding the antimicrobial and antifungal properties of these compounds, with an emphasis on their mechanisms of action and structure-activity relationships (SAR).

Antimicrobial and Antifungal Activities of Derivatives

Phenolic compounds are known for their antimicrobial and antifungal properties. nih.govmdpi.com The activity of these compounds is often related to their ability to disrupt cell membranes, interfere with essential enzymes, or generate reactive oxygen species. nih.gov Structure-activity relationship studies aim to identify the specific molecular features that contribute to this activity.

For phenolic compounds, factors such as the position and nature of substituents on the aromatic ring can significantly influence their potency. nih.govnih.gov For instance, the introduction of an allyl group to phenolic compounds has been shown to increase their potency against planktonic bacteria. nih.gov A study on phenolic-branched fatty acids and their corresponding amides revealed that the chemical structure was a key determinant of antifungal efficacy against cacao pathogens. chemrxiv.org Specifically, a phenol-branched soy oil-derived fatty amide demonstrated the most potent growth inhibition and uniquely altered the fungal colony morphology, suggesting a mechanism involving the disruption of polarized growth. chemrxiv.org Quantitative structure-activity relationship (QSAR) studies have also been employed to develop models that predict the antifungal activity of phenolic compounds based on their molecular descriptors. researchgate.net These studies have indicated that phenolic compounds with a lower electrophilicity index tend to exhibit greater antifungal activity. researchgate.net

Antitubercular Activity of N-Arylpyrrole Analogs

Derivatization for Advanced Research

The functionalization of this compound opens avenues for the development of novel compounds with specialized properties for advanced research. By chemically modifying the core structure, researchers can fine-tune its electronic, physical, and biological characteristics, leading to materials with tailored functionalities. This section explores two such derivatization pathways: the preparation of sulfamate-fused pyrroles and the synthesis of N-phenyl imides for biological screening.

Preparation of Sulfamate-Fused Pyrroles

The synthesis of sulfamate-fused pyrroles represents a sophisticated approach to creating complex heterocyclic systems with potential applications in medicinal chemistry and materials science. An efficient method for constructing these molecules is through an isocyanide-based three-component [1+2+2] annulation reaction. researchgate.netnih.gov This strategy involves the reaction of a sulfamate-derived cyclic imine, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) under neutral, metal-free conditions. nih.gov

While the direct use of this compound is not documented for this specific reaction, a plausible synthetic route can be envisioned. The phenolic hydroxyl group of this compound could be first converted into a sulfamate (B1201201) ester. Subsequent intramolecular cyclization could yield a sulfamate-derived cyclic imine, which would then serve as the key precursor for the multicomponent reaction.

The general reaction scheme for the [1+2+2] annulation is as follows:

Reaction Scheme:

This reaction proceeds smoothly and can be performed on a gram scale, offering good to excellent yields of the desired sulfamate-fused pyrrole product. nih.gov The versatility of this method allows for the introduction of a variety of substituents on the pyrrole ring by changing the isocyanide and acetylenedicarboxylate reactants, making it a valuable tool for creating a library of novel compounds for further investigation.

Table 1: Key Features of the Isocyanide-Based Synthesis of Sulfamate-Fused Pyrroles

FeatureDescriptionReference
Reaction Type Isocyanide-based three-component [1+2+2] annulation researchgate.netnih.gov
Reactants Sulfamate-derived cyclic imines, isocyanides, dialkyl acetylenedicarboxylates nih.gov
Conditions Neutral, metal-free nih.gov
Yields Good to excellent (up to 99%) nih.gov
Scalability Can be performed on a gram scale nih.gov

Synthesis of N-Phenyl Imides for Biological Screening

N-phenyl imides, particularly N-phenylmaleimides and N-phenylphthalimides, are a class of compounds that have garnered significant interest due to their diverse biological activities, including anticonvulsant and anti-inflammatory properties. nih.govelsevierpure.com The synthesis of N-phenyl imides derived from this compound can be approached through a multi-step synthetic sequence.

A common and efficient method for the preparation of N-phenyl imides involves the reaction of an aniline (B41778) derivative with a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride, often in the presence of a dehydrating agent like acetic anhydride or under thermal conditions. researchgate.netderpharmachemica.com Since this compound itself is not an aniline, a precursor such as 4-aminophenyl-1H-pyrrole would be required. This precursor can be synthesized from 4-aminophenol (B1666318).

The proposed synthetic route would involve two main steps:

Synthesis of the Pyrrole Precursor: The pyrrole ring can be constructed via the Paal-Knorr synthesis, reacting 2,5-dimethoxytetrahydrofuran (B146720) with 4-aminophenol to yield 4-(1H-pyrrol-1-yl)aniline.

Formation of the N-Phenyl Imide: The resulting 4-(1H-pyrrol-1-yl)aniline can then be reacted with a suitable cyclic anhydride (e.g., phthalic anhydride) to form the corresponding N-(4-(1H-pyrrol-1-yl)phenyl)imide.

Reaction Scheme:

Purity, Yield Optimization, and Reaction Monitoring

Purification Techniques

After the synthesis of 4-(1H-pyrrol-1-yl)phenol, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalysts, and various byproducts. Effective purification is therefore essential to isolate the target molecule. The two most common methods employed for this purpose are column chromatography and recrystallization.

Column Chromatography: This is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase. bibliotekanauki.pl For the purification of moderately polar compounds like this compound, a silica (B1680970) gel stationary phase is commonly used. The separation is achieved by eluting the mixture with a mobile phase, typically a solvent system of varying polarity. A common eluent system for such compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). acs.orgorgsyn.org By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity. Fractions are collected and analyzed, often by Thin-Layer Chromatography, to identify those containing the pure product. orgsyn.org

Recrystallization: This technique is employed to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The principle involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edu For phenolic compounds, solvent systems such as ethanol-water or hexane-ethyl acetate mixtures can be effective. rochester.edu This method is not only effective for purification but can also yield high-quality crystals suitable for structural analysis.

Technique Principle Stationary Phase Typical Mobile Phase/Solvent Application Note
Column Chromatography Differential adsorption and partitioningSilica Geln-Hexane / Ethyl Acetate gradientEffective for separating the product from starting materials and byproducts with different polarities. acs.orgorgsyn.org
Recrystallization Differential solubility at varying temperaturesN/AEthanol (B145695)/Water, Hexane/Ethyl AcetateUsed to obtain a highly purified solid product; success is highly dependent on solvent selection. rochester.edu

Strategies for Yield Improvement in Multi-Step Syntheses

Catalysis is fundamental to many synthetic routes leading to pyrrole (B145914) derivatives. For instance, in transition-metal-catalyzed cross-coupling reactions or acid-catalyzed cyclocondensations like the Paal-Knorr synthesis, the choice and efficiency of the catalyst directly impact the reaction rate and, consequently, the yield.

Strategies for catalytic optimization include:

Screening Catalysts: Different catalysts can exhibit vastly different activities. For syntheses involving coupling reactions, various transition metal catalysts (e.g., based on palladium, copper, or silver) might be screened to identify the most effective one for the specific transformation. researchgate.netresearchgate.net

Ligand Modification: In organometallic catalysis, the ligands coordinated to the metal center play a crucial role in its stability and reactivity. Fine-tuning the electronic and steric properties of ligands can significantly enhance catalytic performance.

Catalyst Loading: The amount of catalyst used is a critical parameter. While a higher catalyst loading might increase the reaction rate, it also increases costs and can lead to more side reactions or difficulties in purification. Therefore, optimizing the catalyst loading to the minimum amount required for efficient conversion is a key goal.

Reaction Conditions: The activity of a catalyst is often highly dependent on reaction conditions such as temperature and pressure. Systematic variation of these parameters is necessary to find the optimal operating window for the chosen catalytic system. nih.gov

The solvent in which a reaction is conducted does more than just dissolve the reactants; it can profoundly influence reaction rates, selectivity, and the formation of byproducts. mdpi.com In the synthesis of this compound, selecting the appropriate solvent is a critical step for maximizing yield.

Key considerations for solvent selection include:

Polarity and Solubility: The solvent must adequately dissolve the reactants to allow for efficient interaction. The polarity of the solvent can affect the stability of reactants, transition states, and products, thereby altering the reaction's energy profile. mdpi.com For example, polar aprotic solvents may be favored in certain coupling reactions.

Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent. Higher temperatures can increase reaction rates but may also promote the formation of undesired byproducts.

Byproduct Formation: Solvents can participate in or mediate side reactions. For instance, in the synthesis of pyrroles, using an aqueous medium under the right catalytic conditions can sometimes lead to cleaner reactions and higher yields by minimizing the formation of organic byproducts. scirp.org A computational analysis can sometimes predict how a solvent will influence reaction barriers and selectivity, guiding the experimental choice. mdpi.com

Reaction Monitoring Techniques (e.g., Thin-Layer Chromatography)

Careful monitoring of a reaction's progress is essential to determine its endpoint, prevent the formation of degradation products from over-reaction, and optimize reaction times. acs.org Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose in organic synthesis. thieme.de

To monitor the synthesis of this compound using TLC, a small aliquot of the reaction mixture is periodically spotted onto a TLC plate (e.g., silica gel). The plate is then developed in an appropriate solvent system (e.g., hexane-ethyl acetate). researchgate.net

The progress of the reaction is assessed by observing:

The gradual disappearance of the spots corresponding to the starting materials (e.g., 4-aminophenol (B1666318) and 2,5-dimethoxytetrahydrofuran).

The concurrent appearance and intensification of the spot corresponding to the product, this compound.

By comparing the relative positions (Rf values) and intensities of the spots over time, a chemist can determine when the starting materials have been consumed and the reaction is complete. researchgate.net This prevents premature termination of the reaction, which would result in a low yield, or prolonged reaction times, which could lead to byproduct formation.

Resolution of Contradictions in Spectroscopic Data During Synthesis

During the synthesis and characterization of this compound, spectroscopic data is used to confirm the structure and purity of the compound. However, discrepancies or contradictions can sometimes arise between the observed data and the expected spectrum.

Expected Spectroscopic Data: Based on literature, the 1H NMR spectrum of this compound would show characteristic signals: a signal for the hydroxyl (-OH) proton, and distinct signals in the aromatic region for the protons on the phenol (B47542) and pyrrole rings. researchgate.net

Common Contradictions and Their Resolution:

Observed Contradiction Potential Cause Resolution Strategy
Absence of the phenolic -OH peak in 1H NMR.The proton is rapidly exchanging with trace amounts of water in the NMR solvent (e.g., DMSO-d6). The sample may be wet.Add a drop of D2O to the NMR tube; the -OH peak should disappear, confirming its identity. Dry the sample and re-acquire the spectrum in a fresh, dry solvent.
Unexpected peaks in the 1H or 13C NMR spectrum.Presence of unreacted starting materials, solvent residue (e.g., from purification), or byproducts.Compare the chemical shifts of the unknown peaks with those of the starting materials and common solvents. Use 2D NMR techniques (e.g., COSY, HSQC) to establish connectivity and identify the structure of the impurity.
Incorrect integration values in the 1H NMR spectrum.Presence of impurities. The ratio of protons does not match the expected structure.Purify the sample again using column chromatography or recrystallization. Analyze the purified sample to see if the integration is corrected.
The molecular ion peak in the mass spectrum does not match the calculated mass of C10H9NO.Formation of an unexpected adduct, fragmentation of the molecule, or presence of an isotopic peak.Check for common adducts (e.g., +Na, +K). Analyze the fragmentation pattern to see if it is consistent with the proposed structure. Verify the isotopic distribution pattern.

Resolving such contradictions is a critical part of the synthetic process, ensuring that the identity and purity of the final compound are unequivocally established. It often involves a combination of re-purification and the application of multiple analytical techniques.

Q & A

Q. What are the optimal synthetic routes for 4-(1H-Pyrrol-1-yl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed coupling of 4-iodoaniline with pyrrole in dimethylformamide (DMF) under argon, using CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) as ligands. This yields ~50% after purification . Alternatively, trifluoromethanesulfonate derivatives of 4-(1H-pyrrol-1-yl)aniline can undergo Pd-catalyzed amination with dimethylamine hydrochloride, achieving 99% yield after column chromatography and HCl treatment . Key factors include inert atmosphere (argon), catalyst loading, and solvent choice.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming aromatic proton environments and substituent positions. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like hydroxyl (-OH) and pyrrole rings. Mass Spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and elemental composition . For example, derivatives such as pyrazoline carbaldehydes show distinct NMR shifts for pyrrole protons (δ 6.5–7.2 ppm) and aldehyde groups (δ ~9.8 ppm) .

Q. How does the phenolic hydroxyl group influence electrophilic substitution reactions in this compound?

  • Methodological Answer : The hydroxyl group activates the aromatic ring toward electrophilic substitution (e.g., halogenation, nitration) at the ortho and para positions. However, steric hindrance from the pyrrole substituent may direct reactivity. For instance, Friedel-Crafts alkylation or sulfonation requires careful control of reaction temperature and Lewis acid catalysts (e.g., AlCl₃) to avoid over-substitution .

Advanced Research Questions

Q. What role does this compound play in transition metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The pyrrole moiety acts as an electron-rich directing group in Pd-catalyzed reactions. For example, in the synthesis of dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives, 4-(1H-pyrrol-1-yl)aniline facilitates C–N bond formation under BINAP/NaOtBu catalysis at 110°C, achieving 21% yield . Optimizing ligand choice (e.g., BINAP vs. Xantphos) and base (NaOtBu vs. Cs₂CO₃) can improve efficiency .

Q. How can computational modeling predict the electronic properties of this compound-based polymers?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess HOMO-LUMO gaps and charge transport properties. For example, oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol yields electroactive polymers with bandgaps ~2.3 eV, suitable for organic electronics . Molecular dynamics simulations further predict thermal stability (>300°C) by analyzing backbone rigidity and intermolecular interactions .

Q. What strategies enhance the antimicrobial activity of 4-(1H-Pyrrol-1-yl)phenyl derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, fluoro) to the phenyl ring improves interactions with bacterial enoyl-ACP reductase. Derivatives like (4-(1H-Pyrrol-1-yl)phenyl)-5-(3-bromophenyl)pyrazole-carbaldehyde show MIC values of 12.5 µg/mL against E. coli via hydrophobic and π-π stacking interactions . Structure-Activity Relationship (SAR) studies guided by X-ray crystallography or docking simulations are essential .

Q. How do photophysical properties of this compound-based materials impact optoelectronic applications?

  • Methodological Answer : The conjugated pyrrole-phenolic system enables strong absorbance in UV-vis regions (λₐᵦₛ ~350–400 nm). In dithienopyrrole derivatives, extended π-conjugation shifts emission to near-infrared (NIR), useful in organic photovoltaics . Time-Resolved Fluorescence Spectroscopy quantifies excited-state lifetimes, while Cyclic Voltammetry measures redox potentials for charge injection efficiency .

Methodological Considerations

  • Contradiction Analysis : While CuI-mediated synthesis offers moderate yields, Pd-catalyzed routes achieve near-quantitative yields but require expensive catalysts. Researchers must balance cost, scalability, and purity requirements.
  • Data Gaps : Limited experimental data on aqueous solubility and biodegradability necessitate further study using techniques like HPLC-UV or LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrrol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrrol-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.